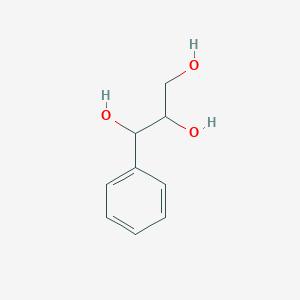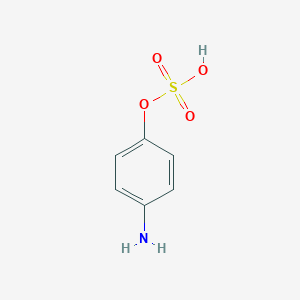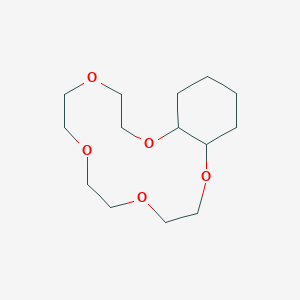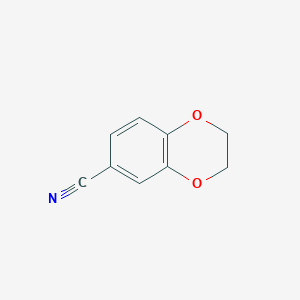![molecular formula C16H24O4 B097898 Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate CAS No. 17768-29-5](/img/structure/B97898.png)
Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
General Approach for Synthesis
The synthesis of complex polyquinane derivatives, including dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate, can be achieved through the condensation of dimethyl 3-ketoglutarate with various 1,2-dicarbonyl compounds. This method facilitates the generation of molecular complexity and has been demonstrated to produce a range of tricyclic and tetracyclic compounds with intricate structures. Notably, the spontaneous resolution of certain compounds upon crystallization and the steric accessibility of the β-diketone functionality have been explored to understand their reactivity, such as the observed retro-Claisen reaction in some derivatives .
Molecular Structure Analysis
The molecular structure of polyquinane derivatives, including dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate, has been examined in the context of strain energy and steric accessibility. The crystal structures of related tetraones have been studied, revealing insights into the molecular conformation and the factors influencing their stability and reactivity. The unique structure of these compounds, such as staurane tetraone, has been highlighted for its ability to undergo spontaneous resolution, which is a significant observation in chiral chemistry .
Chemical Reactions Analysis
The reactivity of dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate with mercury salts has been investigated, showing the formation of solvoadducts and addition products. The nature of the mercury salt affects the reaction outcome, with different salts leading to varying amounts of addition products. This study provides insight into the reaction mechanisms involving ion pairs and the influence of solvent on the reaction pathway .
Physical and Chemical Properties Analysis
The synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives has been achieved through a five-step process starting from readily available cis-bicyclo[3.3.0]octane-3,7-diones. The key step involves iodine oxidation of the bis-enolate derived from the corresponding dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates. This synthesis route provides a new entry into the tricyclo[3.3.0.03,7]octane skeleton, which is a structural component of the target compound. The physical and chemical properties of these compounds are inferred from their synthetic routes and the intermediates involved, such as the tetramethyl dihydroxy derivatives and the final tricyclic diones .
Synthesis of Related Compounds
Further studies have explored the synthesis of related compounds, such as dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, which shares structural similarities with the target compound. The key step in this synthesis involves a regioselective intramolecular C–H insertion of a carbene. This research contributes to the broader understanding of synthetic strategies for constructing complex tricyclic and tetracyclic frameworks that are relevant to the study of dimethyl tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate .
Aplicaciones Científicas De Investigación
Toxicity and Environmental Impact
- Toxicity Review of Crude MCHM and Analogs : A review focused on the toxicity of crude 4-methylcyclohexanemethanol (MCHM) and its components, including dimethyl 1,4-cyclohexanedicarboxylate, highlighting low to moderate acute and subchronic oral toxicity, non-mutagenicity, and predictions on carcinogenicity. This study suggests potential environmental and health impact assessments of related chemical compounds (Paustenbach et al., 2015).
Chemical Synthesis and Applications
- Polyoxymethylene Dimethyl Ethers (OME) Synthesis : Reviewing the catalytic synthesis of OME, which are promising as clean fuels and chemicals, this research could provide insight into processes related to the synthesis or application of dimethyl-based compounds in energy and materials science (Baranowski et al., 2017).
Catalysis and Chemical Reactions
- Methanol to Dimethyl Carbonate Synthesis : Discussing the transesterification of propylene carbonate and methanol for dimethyl carbonate synthesis, this paper provides an overview of catalysts and processes that could be relevant to understanding the catalytic roles or synthesis pathways involving dimethyl-based esters (Deng et al., 2019).
Environmental Safety and Chemistry
- Siloxanes in Environmental Compartments : Exploring the occurrence, migration, and transformation of siloxanes, including dimethylsiloxanes, this review can shed light on the environmental behavior of structurally related compounds, focusing on their global use, toxicity, and persistence in various matrices (Xiang et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[3-(2-methoxy-2-oxoethyl)-1-adamantyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-19-13(17)8-15-4-11-3-12(5-15)7-16(6-11,10-15)9-14(18)20-2/h11-12H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBCQIADOMIJEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391044 |
Source


|
| Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
CAS RN |
17768-29-5 |
Source


|
| Record name | dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

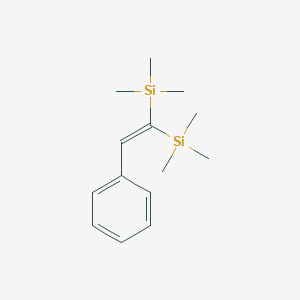
![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
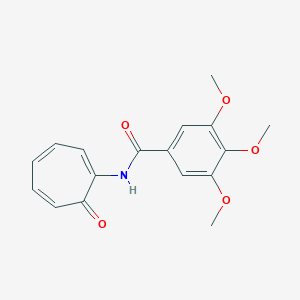
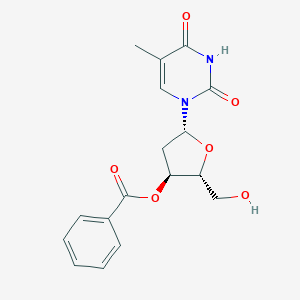
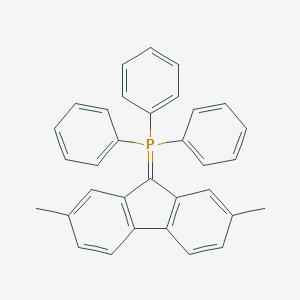
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
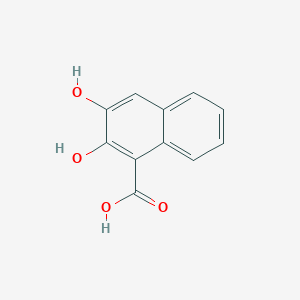
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

